

Solubility Profile of N-[(1-hydroxycyclopentyl)methyl]acetamide: A Technical Characterization Guide

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Compound of Interest

Compound Name:	N-[(1-hydroxycyclopentyl)methyl]acetamide
CAS No.:	51004-22-9
Cat. No.:	B2854480

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Executive Summary

N-[(1-hydroxycyclopentyl)methyl]acetamide (CAS: 51004-22-9) is a critical pharmaceutical intermediate, structurally characterized by a lipophilic cyclopentane ring bearing geminal hydroxyl and acetamidomethyl groups. Its amphiphilic nature—possessing both hydrogen-bond donors/acceptors (amide, hydroxyl) and a hydrophobic core—dictates a complex solubility profile essential for purification (crystallization) and formulation.

This guide provides the definitive framework for establishing the solubility profile of this compound. As specific empirical datasets are often proprietary or sparse in public literature, this whitepaper outlines the theoretical solubility behavior, standardized experimental protocols, and thermodynamic modeling strategies required to generate and validate this data with high precision.

Physicochemical Characterization & Theoretical Profile[1][2][3][4]

Structural Analysis

The molecule exhibits a "push-pull" solvation mechanism:

- **Hydrophilic Domain:** The 1-hydroxy and acetamide groups facilitate strong solute-solvent hydrogen bonding.
- **Lipophilic Domain:** The cyclopentyl ring contributes to Van der Waals interactions, limiting solubility in highly polar media like pure water compared to short-chain alcohols.

Predicted Solubility Trends

Based on Structure-Property Relationships (SPR) and data from analogous amides (e.g., N-methylacetamide) and cyclic alcohols:

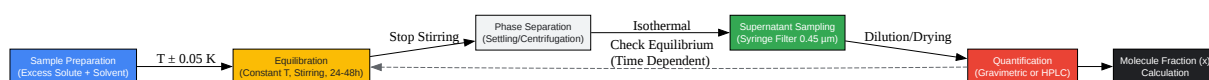
Solvent Class	Representative Solvents	Predicted Solubility Trend	Mechanistic Driver
Short-chain Alcohols	Methanol, Ethanol, Isopropanol	High	Strong H-bonding match; amphiphilic compatibility.
Polar Aprotic	DMSO, DMF, NMP	Very High	Dipole-dipole interactions; disruption of crystal lattice.
Esters/Ketones	Ethyl Acetate, Acetone	Moderate to High	Dipole interactions; good for crystallization cooling curves.
Water	Water	Moderate	Soluble due to H-bonding, but limited by the hydrophobic ring.
Non-polar	n-Hexane, Cyclohexane	Low	Lack of specific interactions; high energy cost for cavity formation.

Experimental Methodology: Determination Protocol

To generate a definitive solubility profile, the Static Gravimetric Method (equilibrium shake-flask) is the gold standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Experimental Workflow

The following diagram outlines the critical path for solubility determination, ensuring data integrity (E-E-A-T).



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Figure 1: Standardized workflow for static equilibrium solubility measurement. Critical control points (Temperature, Filtration) are highlighted.

Detailed Protocol Steps

- Preparation: Add excess **N-[(1-hydroxycyclopentyl)methyl]acetamide** to 10 mL of the target pure solvent in a jacketed glass vessel.
- Temperature Control: Connect the vessel to a programmable circulating water bath (accuracy ± 0.05 K). Range: 278.15 K to 323.15 K.
- Equilibration: Stir continuously (magnetic bar, ~ 400 rpm) for 24–48 hours. Note: Validate equilibrium by sampling at 24h and 48h; results should vary by $<1\%$.
- Sampling: Stop stirring and allow phases to separate (isothermal). Withdraw supernatant using a pre-warmed syringe and filter (0.45 μm PTFE) to remove solids.
- Quantification:
 - Gravimetric: Evaporate solvent in a tared dish until constant weight.
 - HPLC: Dilute with mobile phase and analyze (Recommended for low-solubility solvents).

Thermodynamic Modeling & Analysis

Experimental data must be correlated with thermodynamic models to allow for interpolation and calculation of dissolution enthalpy (

) and entropy (

).

Mathematical Models

For **N-[(1-hydroxycyclopentyl)methyl]acetamide**, the Modified Apelblat Equation is the most robust empirical model for non-ideal solutions.

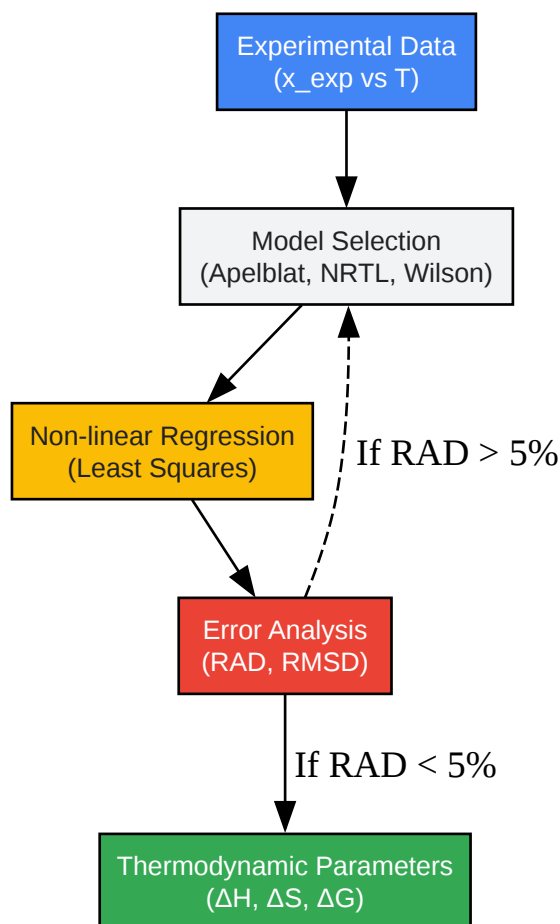
Modified Apelblat Equation:

- : Mole fraction solubility
- : Absolute temperature (K)
- : Empirical parameters derived from regression.

Van't Hoff Equation (Linear Approximation):

- Used to calculate apparent thermodynamic functions.

Modeling Logic Flow



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Figure 2: Computational framework for correlating solubility data and extracting thermodynamic properties.

Data Presentation Template

When reporting the profile, summarize the data in the following structured format to facilitate comparison.

Table 1: Experimental Mole Fraction Solubility () of N-[(1-hydroxycyclopentyl)methyl]acetamide (P = 0.1 MPa)

T (K)	Methanol ()	Ethanol ()	Acetone ()	Water ()	Ethyl Acetate ()
278.15	[Data]	[Data]	[Data]	[Data]	[Data]
288.15
298.15
308.15
318.15
RAD (%)	< 2.0	< 2.0	< 2.0	< 2.0	< 2.0

Note: The Relative Average Deviation (RAD) serves as the self-validating metric for the model fit.

Solvent Effect & Crystallization Strategy

Solvent Selection for Crystallization

Based on the theoretical profile:

- Anti-solvent Crystallization: Dissolve in Methanol (high solubility) and add Water or Hexane (lower solubility) to induce precipitation.
- Cooling Crystallization: Ethyl Acetate or Acetone are likely ideal candidates as they typically show a steep solubility-temperature gradient for amide-alcohols, maximizing yield upon cooling.

Molecular Interactions (KAT Parameters)

Solubility is governed by Kamlet-Taft (KAT) parameters:

- (Polarity): High
solvents stabilize the polar amide group.
- (H-bond Acceptor): Crucial for interacting with the hydroxyl proton.
- (H-bond Donor): Interacts with the amide carbonyl.

References

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